molecular formula C14H12N2O3 B5144374 N-4-pyridinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 5936-50-5

N-4-pyridinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No. B5144374
CAS RN: 5936-50-5
M. Wt: 256.26 g/mol
InChI Key: RNZFHXNLEHIXBN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-4-pyridinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide and its derivatives involves complex reactions that yield interesting compounds with potential therapeutic applications. For instance, the transition metal complexes of N-(2-benzamide)pyridine-2'-carboxamide have been prepared and characterized, revealing a variety of stereochemistries and demonstrating the ligand's versatility in forming bidentate and tridentate chelating agents depending on the reaction conditions (Manessi‐Zoupa et al., 1994).

Molecular Structure Analysis

The molecular structure of N-4-pyridinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide derivatives has been extensively studied, with a focus on their interaction with biological targets. For example, the synthesis of derivatives aimed at enhancing D(2)-like receptor binding has shed light on the structural features crucial for activity, highlighting the importance of the molecular structure in determining biological effects (Pinna et al., 2002).

Chemical Reactions and Properties

The chemical reactions involving N-4-pyridinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide are diverse and lead to the formation of compounds with varied biological activities. Notably, the synthesis of novel cyclic systems within this family has demonstrated significant cytotoxicity against human cancer cell lines, indicating the compound's potential in cancer therapy (Adhami et al., 2014).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are influenced by their molecular configurations and the presence of functional groups. Studies on the synthesis and characterization of derivatives have provided insights into how these properties can be manipulated for specific applications, particularly in the development of pharmaceuticals (Jayarajan et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological molecules, are critical for the application of N-4-pyridinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide derivatives in medicinal chemistry. The compound's ability to form stable complexes with metals and its reactivity under various conditions are areas of ongoing research, with implications for drug design and development (Dutta et al., 2000).

properties

IUPAC Name

N-pyridin-4-yl-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c17-14(16-10-5-7-15-8-6-10)13-9-18-11-3-1-2-4-12(11)19-13/h1-8,13H,9H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZFHXNLEHIXBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80386995
Record name N-(Pyridin-4-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-4-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

CAS RN

5936-50-5
Record name N-(Pyridin-4-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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